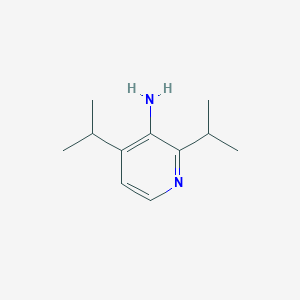
2,4-Bis(propan-2-yl)pyridin-3-amine
Overview
Description
Pyridin-3-amine compounds belong to the class of organic compounds known as 3-alkylindoles . These compounds are characterized by an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The molecular structure of similar compounds often involves coordination with other elements. For instance, in one study, each zinc (II) ion was coordinated with two pyridyl amines, a tertiary amine, an alkoxide oxygen, and a phosphate oxygen to form a trigonal bipyramidal geometry .Chemical Reactions Analysis
Again, while specific reactions involving “2,4-Bis(propan-2-yl)pyridin-3-amine” are not available, similar compounds have been used in the development of new therapies . For instance, pyridopyrimidines have been used on several therapeutic targets .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques such as IR spectrum, NMR spectrum, and elemental analysis .Scientific Research Applications
- Bis(pyridin-2-yl)amine (dpa) and its derivatives serve as flexible bidentate N,N-ligands in supramolecular chemistry . Researchers have explored their use in constructing coordination complexes, molecular assemblies, and host-guest systems.
- Bis(pyridin-2-yl)amine-based ligands find applications in catalysis. They can coordinate with transition metals to form efficient catalysts for various reactions, including cross-coupling, hydrogenation, and C-H activation .
- These ligands exhibit ion-sensing properties. Their metal complexes can selectively bind to specific ions, making them valuable for designing chemical sensors and probes .
- Metal complexes of bis(pyridin-2-yl)amine ligands display luminescence. Researchers have explored their use in optoelectronic devices and imaging applications .
- Some bis(pyridin-2-yl)amine derivatives possess cytotoxic activity and can interact with DNA molecules. These properties make them interesting candidates for potential therapeutic applications .
- The introduction of fluorine-containing groups into the molecule’s structure impacts electronic properties, solubility, and lipophilicity. Researchers have investigated trifluoromethyl-substituted derivatives to enhance specific properties .
Supramolecular Chemistry
Catalysis
Ion Sensing
Luminescent Properties
Cytotoxic Activity and DNA Binding
Influence of Fluorine-Containing Groups
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of similar compounds involve the development of new drugs. For instance, imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2,4-di(propan-2-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-7(2)9-5-6-13-11(8(3)4)10(9)12/h5-8H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPZLGUFXBSUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=C1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

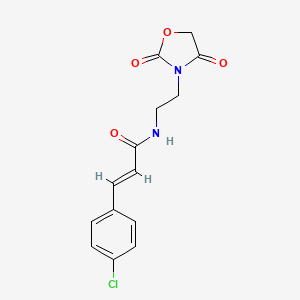
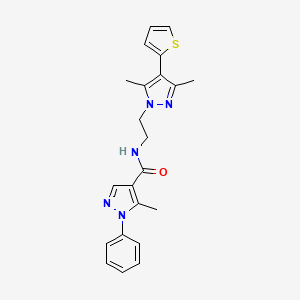
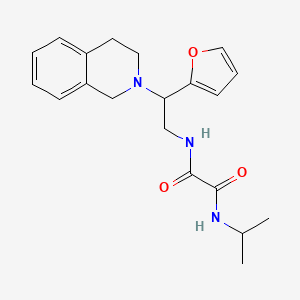
![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777251.png)



![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)
![N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2777260.png)

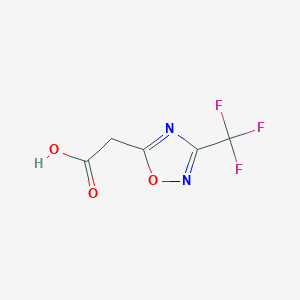

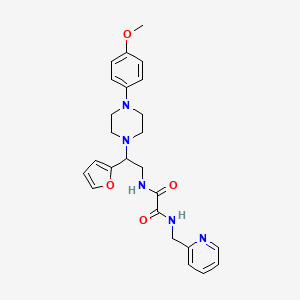
![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2777268.png)